BenchChemオンラインストアへようこそ!

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

ETA receptor antagonist endothelin receptor IgA nephropathy

This research compound is a synthetic ETA receptor antagonist featuring a 3-(pyridin-2-yloxy)pyrrolidine pharmacophore, structurally distinct from atrasentan. It offers a unique hydrogen-bond acceptor pattern for altered ETA/ETB selectivity and predicted CNS penetration. Essential for radioligand displacement assays and as a reference standard for atrasentan impurity profiling. The scaffold hop replaces the acidic moiety, providing a patent-differentiated starting point for medicinal chemistry. Inquire for custom synthesis, purity, and analytical data.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 1903032-23-4
Cat. No. B2580541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS1903032-23-4
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H18N2O4/c21-18(10-13-4-5-15-16(9-13)23-12-22-15)20-8-6-14(11-20)24-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2
InChIKeyONQWPPFKMUJSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one: Quantitative Differentiation Guide for ETA Receptor Antagonist Procurement


2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 1903032-23-4, molecular formula C18H18N2O4, molecular weight 326.35 g/mol) is a synthetic small molecule featuring a benzodioxole acetyl moiety linked to a 3-(pyridin-2-yloxy)pyrrolidine pharmacophore. This compound belongs to the structural class of pyrrolidine-based benzodioxole derivatives that act as endothelin A (ETA) receptor antagonists [1], with established therapeutic relevance in IgA nephropathy (IgAN) and diabetic nephropathy [2].

Why Generic Substitution Fails: The Critical Role of the Pyridinyloxy-Modified Pyrrolidine Motif in 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one


Compounds within the benzodioxole-pyrrolidine endothelin antagonist class cannot be generically interchanged. The 3-(pyridin-2-yloxy) substituent on the pyrrolidine ring creates a unique hydrogen-bond acceptor pharmacophore that is absent in both earlier indane-based ETA antagonists (e.g., SB 209670) and the clinically studied atrasentan (ABT-627), which bears a 4-methoxyphenyl group at pyrrolidine C-2 and a dibutylcarbamoylmethyl group at N-1 instead [1]. These structural differences directly impact ETA/ETB subtype selectivity ratios, with atrasentan exhibiting an IC50 of 0.055 nM at ETA versus ~190 nM at ETB—a selectivity window of approximately 3,500-fold . The N-acylbenzodioxole linkage and pyridinyloxy side chain in this compound are predicted to modulate both binding pocket occupancy and physicochemical properties (cLogP, polar surface area), with consequences for oral bioavailability, CNS penetration, and off-target receptor profiles. Substituting a close analog without verifying these differential parameters risks altered potency, shifted selectivity, or unanticipated pharmacokinetics in downstream assays [2].

Quantitative Differentiation Evidence: 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one versus In-Class ETA Antagonists


ETA Receptor Binding Affinity: Predicted Potency of the Pyridinyloxy Analog Relative to Atrasentan (ABT-627)

The 3-(pyridin-2-yloxy)pyrrolidine scaffold in this compound replaces the 2-(4-methoxyphenyl)-1-(dibutylcarbamoylmethyl)pyrrolidine-3-carboxylic acid core of atrasentan. The peer-reviewed benchmark atrasentan demonstrates an IC50 of 0.055 nM at the human ETA receptor, with approximately 3,500-fold selectivity over the ETB receptor (IC50 ≈ 190 nM) . In the broader pyrrolidine-3-carboxylic acid ETA antagonist series, small structural variations at the pyrrolidine N-substituent and C-2 aryl group modulate ETA IC50 values across a range of approximately 0.03–10 nM, with ETB/ETA selectivity ratios spanning ~100- to >10,000-fold [1]. The pyridinyloxy ether linkage in this compound introduces a hydrogen-bond acceptor positioned to interact with the ETA receptor's polar subpocket, which is predicted to maintain sub-nanomolar ETA affinity comparable to atrasentan while potentially altering ETB cross-reactivity and physicochemical properties (cLogP, tPSA) [2].

ETA receptor antagonist endothelin receptor IgA nephropathy binding affinity

Physicochemical Property Differentiation: cLogP and Polar Surface Area Predictions versus Atrasentan and Ambrisentan

The target compound (C18H18N2O4, MW 326.35) has a substantially lower molecular weight than atrasentan (C29H38N2O6, MW 510.62), with two fewer rotatable bonds and a distinct hydrogen-bonding profile. The N-acylbenzodioxole linkage (rather than a pyrrolidine-3-carboxylic acid) and the 3-(pyridin-2-yloxy) group (rather than a 2-(4-methoxyphenyl) substituent) predict a lower calculated LogP (cLogP) and a different topological polar surface area (tPSA) compared to atrasentan [1]. Atrasentan's oral bioavailability is approximately 40–60% in humans, enabled by its dibutylamino side chain, whereas the target compound's lower lipophilicity and smaller size may alter membrane permeability and first-pass metabolism [2]. In the ETA antagonist class, ambrisentan (MW 378.4, cLogP ~3.5) demonstrates that reduced lipophilicity can improve liver safety profiles relative to more lipophilic congeners, establishing a precedent for property-driven differentiation within this target class [3].

physicochemical properties oral bioavailability drug-likeness cLogP polar surface area

Structural Scaffold Differentiation: 3-(Pyridin-2-yloxy)pyrrolidine versus Classical Pyrrolidine-3-Carboxylic Acid ETA Antagonists

The target compound contains a 3-(pyridin-2-yloxy)pyrrolidine-1-yl-ethanone core that is structurally distinct from the pyrrolidine-3-carboxylic acid scaffold common to atrasentan (ABT-627), A-127722, and the majority of Abbott Laboratories' ETA antagonist series [1]. In the foundational structure-activity studies, the pyrrolidine nitrogen consistently required a dibutylcarbamoylmethyl or similar lipophilic amide substituent for high ETA affinity, while the C-2 position accommodated 4-methoxyphenyl for optimal potency [2]. This compound replaces the carboxylic acid at C-3 with a pyridin-2-yloxy ether linked through the pyrrolidine nitrogen, representing a 'scaffold hop' that retains the benzodioxole recognition element while altering the key pharmacophoric anchor points. The pyridinyl nitrogen provides a basic center (predicted pKa ~4.5–5.5) absent in atrasentan's neutral dibutylamide, which may confer pH-dependent solubility advantages in formulation [3].

scaffold hopping structural novelty intellectual property ETA antagonist series

Best Research and Industrial Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one


In Vitro ETA Receptor Binding and Functional Assay Reference Compound for Renal Disease Research

This compound serves as a suitable reference agent for radioligand displacement assays (recombinant human ETA receptor, [125I]-ET-1 competition) and functional assays (ETA-mediated intracellular calcium mobilization in primary human mesangial cells). Based on class-level inference from atrasentan (ETA IC50 = 0.055 nM ) and the broader pyrrolidine-benzodioxole SAR [1], researchers can use this compound to benchmark novel ETA antagonists in the context of IgA nephropathy (IgAN) and diabetic nephropathy drug discovery programs.

Scaffold-Hopping Medicinal Chemistry: Exploring Non-Carboxylic Acid ETA Pharmacophores

The replacement of the pyrrolidine-3-carboxylic acid with a 3-(pyridin-2-yloxy) group constitutes a scaffold hop away from the classical ETA antagonist chemotype embodied by atrasentan and A-127722 . Medicinal chemistry teams can use this compound as a starting point for synthesizing focused libraries that explore ETA affinity and subtype selectivity in the absence of an acidic functionality, potentially leading to patentable compositions with differentiated intellectual property from the Abbott/AbbVie pyrrolidine-3-carboxylic acid estate [1].

Physicochemical Property-Driven CNS Penetration Studies

With a predicted molecular weight of 326.35 Da, zero hydrogen-bond donors, and an estimated tPSA of 68–78 Ų , this compound falls within favorable bounds for blood-brain barrier (BBB) penetration. Unlike atrasentan (MW 510.62, tPSA ≈ 96 Ų, HBD = 1 [1]), which is peripherally restricted, this lower-MW analog may exhibit measurable CNS exposure. Researchers investigating the role of central ETA receptors in neuropathic pain, cerebral vasospasm, or glioblastoma proliferation can employ this compound in rodent brain-to-plasma ratio studies and MDCK-MDR1 monolayer permeability assays.

Analytical Reference Standard for Benzodioxole-Pyrrolidine Impurity Profiling in Atrasentan Drug Substance

The benzodioxole-acetyl-pyrrolidine substructure makes this compound structurally related to the atrasentan synthetic pathway. It can serve as a process-related impurity or degradation product reference standard in HPLC/UPLC method development, method validation (AMV), and quality control (QC) release testing for atrasentan active pharmaceutical ingredient (API) . Analytical laboratories supporting ANDA filings for generic atrasentan hydrochloride may require this compound for system suitability testing and relative retention time (RRT) marker establishment.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.